molecular formula C8H3BrO3 B1267637 3-Bromophthalic anhydride CAS No. 82-73-5

3-Bromophthalic anhydride

Cat. No.: B1267637
CAS No.: 82-73-5
M. Wt: 227.01 g/mol
InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromophthalic anhydride, a type of carboxylic acid derivative, primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . It is polar because the oxygen atom is more electronegative than the carbon atom, causing the electrons in the bond to be drawn closer to the oxygen atom .

Mode of Action

The mode of action of this compound involves nucleophilic attack on the carbonyl group . This is followed by the removal of the leaving group . The electronegative substituent in the compound can act as a leaving group during nucleophile substitution reactions . The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .

Biochemical Pathways

It is known that carboxylic acid derivatives like this compound play a crucial role in various biochemical reactions, particularly those involving nucleophilic substitutions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 132-134℃ . It has a density of 1.911 g/cm³ . It’s slightly soluble in chloroform and methanol .

Result of Action

It’s known that the compound is used as a priming agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known that the compound is very sensitive to heat . Under prolonged exposure to fire or heat, the containers may explode violently . Therefore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromophthalic anhydride involves the reaction of phthalic anhydride with bromine in the presence of a catalyst . The process typically includes the following steps:

Industrial Production Methods:

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

3-Bromophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of water or organic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phthalic anhydrides can be formed.

    Oxidation Products: Oxidized derivatives of phthalic anhydride.

    Hydrolysis Products: Phthalic acid and its derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

3-Bromophthalic anhydride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and industrial processes .

Biological Activity

3-Bromophthalic anhydride (CAS No. 82-73-5) is a chemical compound with significant implications in various fields, particularly in biological and medicinal chemistry. It is characterized by its molecular formula C8H3BrO3C_8H_3BrO_3 and a molecular weight of approximately 227.01 g/mol. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, polymers, and dyes due to its reactive anhydride functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds derived from this compound. A notable case study involved the synthesis of 1,3-oxazepine derivatives through reactions with Schiff bases, which were subsequently evaluated for their antibacterial properties against several bacterial strains, including:

  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)
  • Staphylococcus aureus (Gram-positive)
  • Staphylococcus epidermidis (Gram-positive)

The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial properties, this compound derivatives have been assessed for antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. This method measures the compound's ability to scavenge free radicals, which is crucial for evaluating potential health benefits and therapeutic applications. Certain synthesized Schiff bases demonstrated promising antioxidant capabilities, indicating their potential use in health supplements or pharmaceuticals aimed at oxidative stress mitigation .

Molecular Docking Studies

Molecular docking studies have been performed to investigate the interaction of this compound derivatives with bacterial proteins. These studies aim to elucidate the mechanisms behind their biological activities and identify specific binding sites that could be targeted for drug development. The findings from these studies provide insights into how these compounds can inhibit bacterial growth at a molecular level .

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Direct Bromination : Phthalic anhydride can be brominated using elemental bromine under controlled conditions.
  • Reduction Reactions : Compounds like N-methyl 4-nitrophthalimide can be reduced and subsequently hydrolyzed to yield pure this compound .

Characterization Techniques

The characterization of synthesized compounds typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups present in the compound.
  • Ultraviolet-Visible Spectroscopy (UV-Vis) : Assists in determining electronic transitions within the molecules.

These techniques ensure that the synthesized compounds are not only pure but also exhibit the desired chemical properties necessary for biological evaluation .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. The compound is sensitive to heat and can produce irritating or toxic gases upon combustion. Therefore, safety precautions must be observed during handling and experimentation .

Properties

IUPAC Name

4-bromo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBFKBMMIDHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002366
Record name 4-Bromo-2-benzofuran-1,3-dione
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-73-5
Record name 3-Bromophthalic anhydride
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Record name 3-Bromophthalic anhydride
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Record name 3-Bromophthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research focuses on the synthesis of 4-bromophthalic anhydride. Can the same method be applied to synthesize 3-bromophthalic anhydride with similar efficiency?

A1: While the research primarily focuses on 4-bromophthalic anhydride, it does provide insights into the synthesis of the 3-bromo isomer. The study reveals that direct oxidation of 3-bromo-ortho-xylene using the V-Ti-P catalyst results in a significantly lower yield (45%) of this compound compared to the 85% yield observed for the 4-bromo isomer []. This suggests that the position of the bromine atom on the aromatic ring significantly influences the reaction efficiency, potentially due to steric hindrance or electronic effects. Therefore, while the same method can be applied for this compound synthesis, achieving comparable yields might require modifications to the catalyst or reaction conditions.

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